molecular formula C7H10N2O2 B2998138 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 113100-49-5

3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2998138
CAS No.: 113100-49-5
M. Wt: 154.169
InChI Key: BOQSSGWSBMZZBI-UHFFFAOYSA-N
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Description

3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by an ethyl group at position 3, a methyl group at position 1, and a carboxylic acid group at position 4. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves oxidation, esterification, and cyclization reactions under controlled conditions to ensure high yield and purity[3][3].

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Chemistry: In chemistry, 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new materials with specific properties .

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Pyrazole derivatives have shown activities such as anti-inflammatory, antimicrobial, and anticancer properties .

Industry: Industrially, the compound is used in the synthesis of agrochemicals, including fungicides and herbicides. Its derivatives are also employed in the production of dyes and pigments .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
  • 1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Comparison: Compared to these similar compounds, 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of an ethyl group at position 3 and a carboxylic acid group at position 4 makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

3-ethyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-6-5(7(10)11)4-9(2)8-6/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQSSGWSBMZZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-49-5
Record name 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
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